2-(4-methoxy-1H-indol-3-yl)ethanamine
Overview
Description
2-(4-methoxy-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C11H14N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its presence in various natural products and its significance in medicinal chemistry due to its biological activities .
Mechanism of Action
Target of Action
4-Methoxytryptamine, also known as Melatonin, primarily targets the Melatonin receptor 1 (MT1) and Melatonin receptor 2 (MT2) . These receptors are predominantly expressed in many mammalian organs . The binding of melatonin to these high-affinity receptors of the GPCR superfamily in target cells causes inhibition of the adenylate cyclase/cAMP activity and increases phospholipase C/IP3 action .
Mode of Action
4-Methoxytryptamine interacts with its targets, MT1 and MT2 receptors, leading to a range of physiological effects. It helps regulate sleep patterns and circadian rhythms . In addition, it acts as an antioxidant and scavenges excessive free radicals generated in the body by anti-excitatory and anti-inflammatory properties .
Biochemical Pathways
Two major pathways have been proposed for the biosynthesis of 4-Methoxytryptamine in plants . One is the tryptophan/tryptamine/serotonin/N-acetylserotonin/melatonin pathway, which may occur under normal growth conditions. The other is the tryptophan/tryptamine/serotonin/5-methoxytryptamine/melatonin pathway, which may occur when plants produce large amounts of serotonin .
Pharmacokinetics
4-Methoxytryptamine is predominantly secreted and synthesized by the pineal gland through hydroxylation of essential amino acid i.e., tryptophan at carbon 5 forming 5-hydroxytryptophan by tryptophan hydroxylase . The melatonin in circulation can travel to all tissues in the body and easily modulate the activity of the brain by crossing the blood–brain barrier .
Result of Action
The molecular and cellular effects of 4-Methoxytryptamine’s action are diverse. It helps to regulate sleep patterns and circadian rhythms . It also acts as an antioxidant and scavenges excessive free radicals generated in the body . A multiple array of other functions are displayed by melatonin that include oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation .
Action Environment
The production and release of 4-Methoxytryptamine are controlled by the light-dark cycle; the light inhibits the production whereas darkness stimulates it . In plants, its synthesis is upregulated after exposure to biological stress (e.g., viral, fungal infections) or nonbiological stress (e.g., extreme temperatures, toxins, increased soil salinity) .
Biochemical Analysis
Biochemical Properties
4-Methoxytryptamine is involved in various biochemical reactions. It is synthesized from the metabolism of tryptophan via serotonin in the pineal gland . It interacts with various enzymes and proteins, including the enzymes involved in the melatonin synthesis pathway . The nature of these interactions is primarily enzymatic, where 4-Methoxytryptamine serves as a substrate for the enzymes involved in its metabolic pathway .
Cellular Effects
4-Methoxytryptamine influences various types of cells and cellular processes. It has been shown to have antioxidant effects, protecting cells from oxidative stress . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxytryptamine involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to be active at 5-HT 2A and 5-HT 1A, serotonin receptors that have been implicated in the behavioral effects of 5-MeO-DMT .
Temporal Effects in Laboratory Settings
The effects of 4-Methoxytryptamine change over time in laboratory settings. It has been observed that the acute and post-acute effects of 5-MeO-DMT, a compound similar to 4-Methoxytryptamine, are distinct and parallel those induced by epileptiform activity .
Metabolic Pathways
4-Methoxytryptamine is involved in several metabolic pathways. It is synthesized from tryptophan via serotonin in the pineal gland . It interacts with various enzymes involved in these pathways, including those involved in the melatonin synthesis pathway .
Transport and Distribution
4-Methoxytryptamine is transported and distributed within cells and tissues. Due to its hydrophobicity, it can cross membranes by passive diffusion . It is believed to be evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .
Subcellular Localization
Given its similarity to melatonin, it is likely that 4-Methoxytryptamine can be found in various subcellular compartments due to its ability to cross membranes . Its activity or function may be influenced by its localization within the cell.
Preparation Methods
The synthesis of 2-(4-methoxy-1H-indol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method includes the reaction of 4-methoxyindole with ethylamine under specific conditions to yield the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-methoxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-methoxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Comparison with Similar Compounds
2-(4-methoxy-1H-indol-3-yl)ethanamine can be compared with other similar compounds, such as:
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: This compound has a similar structure but with additional methoxy and dimethyl groups, leading to different biological activities.
4-Methoxytryptamine: Another related compound with a similar indole structure but different substitution patterns, affecting its chemical and biological properties.
5-Methoxy-N,N-dimethyltryptamine: This compound is known for its psychoactive properties and differs in its substitution pattern on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities.
Properties
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBARRJMPVVQEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189679 | |
Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-35-3 | |
Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methoxytryptamine in alkaloid synthesis?
A: 4-Methoxytryptamine serves as a crucial building block in the synthesis of diverse alkaloids, including the pharmacologically interesting indole alkaloids (-)-Mitragynine, (+)-Paynantheine, and (+)-Speciogynine. [, ] These alkaloids exhibit various biological activities and are of significant interest in medicinal chemistry.
Q2: Can you elaborate on the synthetic routes employed to incorporate 4-Methoxytryptamine into these alkaloids?
A: Research highlights the use of an enantioselective thiourea-catalyzed Pictet-Spengler reaction as a key step in synthesizing (-)-Mitragynine, (+)-Paynantheine, and (+)-Speciogynine from 4-Methoxytryptamine. [] This reaction efficiently forms the tetrahydro-β-carboline ring system, a common structural motif in these alkaloids. Additionally, a Palladium-catalyzed Tsuji-Trost allylic alkylation is employed to construct the D-ring, further showcasing the versatility of this synthetic approach. []
Q3: Beyond the aforementioned alkaloids, are there other synthetic applications of 4-Methoxytryptamine?
A: 4-Methoxytryptamine plays a vital role in synthesizing various other alkaloids. For instance, an organocatalytic approach utilizes a reaction between 4-Methoxytryptamine and an aldehyde derived from a functionalized alkylidene malonate to construct the core structure of Corynantheidol, Dihydrocorynantheol, Protoemetinol, and Protoemetine. [, ] This methodology also provides a formal synthesis of (-)-Mitragynine, further emphasizing the compound's versatility in accessing diverse alkaloid frameworks. [, ]
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